molecular formula C10H8N2OS B12936457 1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione CAS No. 22399-37-7

1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione

Cat. No.: B12936457
CAS No.: 22399-37-7
M. Wt: 204.25 g/mol
InChI Key: FJOGDKSBXPJUSO-UHFFFAOYSA-N
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Description

3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system that includes a chromene and an imidazole ring The presence of a thione group at the 2-position of the imidazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chromene derivatives with thiourea in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process. The choice of solvent and catalyst can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione involves its interaction with specific molecular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . The compound’s ability to interact with enzymes and receptors is attributed to its unique structural features, which allow it to bind effectively to active sites.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one: Another compound with a similar fused ring system but with an oxygen atom instead of a sulfur atom.

    Chromeno[3,4-d]imidazole derivatives: A class of compounds with varying substituents on the chromene and imidazole rings.

Uniqueness

3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different heteroatoms or substituents, leading to variations in their properties and applications.

Properties

CAS No.

22399-37-7

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

3,4-dihydro-1H-chromeno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C10H8N2OS/c14-10-11-7-5-13-8-4-2-1-3-6(8)9(7)12-10/h1-4H,5H2,(H2,11,12,14)

InChI Key

FJOGDKSBXPJUSO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NC(=S)N2

Origin of Product

United States

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